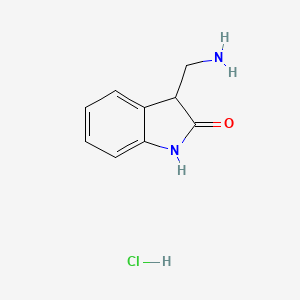

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Description

BenchChem offers high-quality 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLHOHZRTWIODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681040 | |

| Record name | 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-73-2 | |

| Record name | 2H-Indol-2-one, 3-(aminomethyl)-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride chemical properties

This technical guide provides an in-depth analysis of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl). This compound is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, GPCR ligands, and spiro-cyclic alkaloids.

Core Scaffold & Chemical Identity

This molecule consists of an oxindole (indolin-2-one) core functionalized at the C3 position with a primary aminomethyl group. The hydrochloride salt form is preferred in research and development due to its enhanced water solubility and resistance to oxidative degradation compared to the free base.

| Property | Data / Specification |

| IUPAC Name | 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |

| Common Names | 3-(Aminomethyl)oxindole HCl; 3-Aminomethyl-2-indolinone HCl |

| CAS Number | 412332-18-4 (Free Base); Salt form requires stoichiometric calculation |

| Molecular Formula | C₉H₁₀N₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 162.19 (Free Base) / 198.65 (HCl Salt) |

| Solubility | High in H₂O, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| pKa (Calc.) | Amine: ~9.5 |

| Appearance | Off-white to pale yellow crystalline solid |

| Stability | Hygroscopic; store under inert gas at -20°C to prevent oxidation at C3 |

Synthetic Routes & Production

The synthesis of 3-(aminomethyl)oxindoles typically proceeds via the Henry Reaction (Nitro-Aldol) followed by reduction. This route is favored for its scalability and the availability of the starting material, Isatin.

Primary Synthetic Workflow (The Isatin Route)

-

Condensation (Henry Reaction): Isatin reacts with nitromethane under base catalysis (piperidine or DBU) to form the 3-hydroxy-3-nitromethyl intermediate.

-

Dehydration: Acid-catalyzed dehydration yields the 3-nitromethylene oxindole (often E/Z mixture).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Zn/HCl) converts the nitroalkene/nitro group to the primary amine and reduces the double bond.

Step-by-Step Experimental Protocol

Note: This protocol describes the synthesis of the HCl salt from Isatin.

Step 1: Synthesis of 3-(Nitromethylene)indolin-2-one

-

Reagents: Isatin (10 mmol), Nitromethane (20 mL), Piperidine (0.5 mL).

-

Procedure: Reflux Isatin in nitromethane with piperidine catalyst for 4–6 hours. The solution will turn dark red.

-

Workup: Cool to room temperature. The product, 3-nitromethylene-oxindole, precipitates as orange/red needles. Filter and wash with cold methanol.

-

Yield: Typically 80–90%.[7]

Step 2: Reduction to 3-(Aminomethyl)indolin-2-one HCl

-

Reagents: 3-(Nitromethylene)indolin-2-one (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL), Conc. HCl (1.2 eq).

-

Procedure:

-

Suspend the nitro-alkene in methanol.

-

Add HCl (to ensure immediate salt formation and prevent amine oxidation).

-

Hydrogenate at 30–50 psi H₂ at room temperature for 12 hours.

-

-

Purification:

-

Filter off the catalyst through Celite.

-

Concentrate the filtrate in vacuo.

-

Recrystallize the residue from EtOH/Et₂O to obtain the white/off-white HCl salt.

-

Visualization of Synthetic Logic

The following diagram illustrates the chemical transformation from Isatin to the target amine, highlighting the critical intermediate states.

Figure 1: Step-wise synthesis via the Henry Reaction and catalytic hydrogenation.

Reactivity & Medicinal Chemistry Applications

The 3-aminomethyl-oxindole scaffold is a bifunctional pharmacophore . Its reactivity is defined by three distinct sites, allowing for diverse library generation in drug discovery.

A. The Primary Amine (Nucleophilic Handle)

-

Reactivity: High nucleophilicity.

-

Application: Readily forms amides, sulfonamides, or ureas. This is the primary vector for extending the carbon chain to reach distinct binding pockets (e.g., the ATP-binding site in kinases).

-

Protocol Insight: When coupling with carboxylic acids, use standard EDC/HOBt or HATU conditions. The HCl salt must be neutralized in situ with DIPEA/TEA.

B. The C3 Position (Stereogenic Center)

-

Reactivity: The C3 proton is acidic.

-

Risk: Racemization. In the presence of strong bases, the C3 proton can be abstracted, leading to racemization of chiral derivatives.

-

Opportunity: This position allows for the creation of Spiro-oxindoles .[8][9] Condensation with bis-electrophiles can create a spiro-ring at C3, a structural motif found in potent anticancer alkaloids like spirotryprostatin.

C. The Oxindole Nitrogen (N1)

-

Reactivity: Weakly acidic (pKa ~18).

-

Application: Can be alkylated (e.g., methyl, benzyl) to modulate solubility and lipophilicity (LogP).

Structural & Functional Mapping

The diagram below maps the chemical reactivity of the scaffold to its potential pharmaceutical applications.

Figure 2: Pharmacophore mapping of the 3-aminomethyl-oxindole scaffold.

Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator. Moisture absorption can lead to hydrolysis or stickiness, complicating weighing.

-

Oxidation: The C3 position is susceptible to auto-oxidation in air over long periods, forming 3-hydroxy-oxindole (dioxindole) impurities. Store under Nitrogen or Argon.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

-

Synthesis of 3-Substituted Oxindoles: Silva, J. F. M., et al. "Chemistry and Biological Activity of Oxindole Derivatives." Current Medicinal Chemistry, vol. 8, no. 8, 2001.

-

Henry Reaction on Isatin: Garden, S. J., et al. "The Henry reaction of isatins: A versatile route to 3-substituted oxindoles." Tetrahedron Letters, vol. 52, no. 23, 2011.

-

Pharmacological Relevance: Zhou, H., et al. "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Chemical Reviews, vol. 111, no. 11, 2011.

-

Compound Identity (Free Base): PubChem Compound Summary for CID 11660233, 3-(Aminomethyl)indolin-2-one.

Sources

- 1. 412332-18-4|3-(Aminomethyl)indolin-2-one|BLD Pharm [bldpharm.com]

- 2. 3-(aminomethyl)indolin-2-one - CAS:412332-18-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-(Aminomethyl)indoline | C9H12N2 | CID 55285363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxindole | 59-48-3 [chemicalbook.com]

- 5. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Topic: Mechanism of Action of 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl ) is a privileged pharmacophoric scaffold extensively utilized in medicinal chemistry.[1] While primarily characterized as a high-value synthetic intermediate for Tyrosine Kinase Inhibitors (TKIs) and Dopaminergic agents (e.g., Ropinirole impurities), it possesses intrinsic biological activity rooted in its structural mimicry of purine bases and its interaction with amine oxidases.

This guide dissects the compound’s dual role:

-

As a Pharmacophore: Acting as an ATP-competitive anchor in the hinge region of protein kinases.

-

As a Bioactive Substrate: Interacting with Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) , influencing oxidative stress and inflammation pathways.

Molecular Mechanism of Action

The Oxindole Hinge-Binding Motif (Kinase Inhibition)

The core utility of 3-aminomethyl-oxindole lies in its ability to function as a Type I ATP-competitive inhibitor . The oxindole (indolin-2-one) moiety mimics the adenine ring of ATP, allowing it to dock effectively into the catalytic cleft of receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and FGFR .

-

Hinge Region Interaction: The lactam group (NH-CO) of the oxindole core functions as a bidentate hydrogen bond donor/acceptor system. It forms critical H-bonds with the backbone residues of the kinase hinge region (typically a Glutamate or Leucine).

-

The 3-Position Vector: The aminomethyl group at the C3 position breaks planarity and serves as a "solubilizing tail" or a linker. In drug design, this amine is often derivatized to reach the ribose-binding pocket or the solvent front , improving selectivity and pharmacokinetic properties.

Amine Oxidase Interaction (SSAO/VAP-1)

The presence of a primary amine on a methyl linker attached to an aromatic core makes this compound a relevant substrate or inhibitor for Copper-Containing Amine Oxidases (AOCs) , specifically SSAO (VAP-1) .

-

Mechanism: SSAO metabolizes primary amines into aldehydes, hydrogen peroxide, and ammonia. 3-Aminomethyl-oxindole can act as a competitive substrate. Upon binding to the active site, the amine group interacts with the Topa Quinone (TPQ) cofactor.

-

Therapeutic Implication: Inhibition of this pathway (or competitive occupancy) reduces the generation of cytotoxic aldehydes and H2O2, potentially exerting anti-inflammatory and anti-fibrotic effects.

Visualization of Signaling & Binding Logic

The following diagram illustrates the compound's dual mechanistic pathways: its structural integration into the Kinase ATP pocket and its metabolic interaction with SSAO.

Caption: Dual mechanistic pathways showing ATP-competitive kinase anchoring and SSAO enzymatic interaction.

Experimental Protocols for Validation

To validate the mechanism of action for 3-Aminomethyl-1,3-dihydro-indol-2-one HCl (or its derivatives), the following standardized protocols are recommended.

Kinase Hinge Binding Assay (FRET-based)

Objective: Confirm ATP-competitive binding affinity (Ki/IC50).

-

Reagents: Recombinant Kinase domain (e.g., VEGFR2), FRET tracer (Staurosporine-fluorophore), and Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

-

Preparation: Dissolve the HCl salt in DMSO to prepare a 10 mM stock. Perform 1:3 serial dilutions.

-

Incubation: Mix kinase (5 nM) with tracer (10 nM) and test compound in a 384-well plate. Incubate for 60 min at RT.

-

Detection: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

-

Analysis: Plot % Inhibition vs. Log[Compound]. A sigmoidal dose-response indicates competitive displacement of the tracer.

SSAO Activity Assay (Amplex Red)

Objective: Determine if the compound acts as a substrate or inhibitor of SSAO.

-

System: Human recombinant VAP-1 (SSAO) or adipose tissue homogenate.

-

Substrate Mix: Benzylamine (positive control substrate) + Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Protocol:

-

Inhibition Mode: Pre-incubate enzyme with 3-Aminomethyl-oxindole (1–100 µM) for 30 min. Add Benzylamine mix.

-

Substrate Mode: Incubate enzyme with 3-Aminomethyl-oxindole without Benzylamine.

-

-

Readout: Monitor fluorescence (Ex/Em 530/590 nm). H2O2 production (via HRP) converts Amplex Red to Resorufin.

-

Result Interpretation: If fluorescence increases in Substrate Mode, the compound is a substrate. If fluorescence decreases in Inhibition Mode, it is an inhibitor.

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 198.65 g/mol (HCl salt) | Fragment-based Drug Discovery (FBDD) ideal range (<300 Da). |

| H-Bond Donors | 4 (Amine + Lactam NH + HCl) | Critical for Hinge Region anchoring. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Interaction with backbone NH of kinase hinge. |

| Primary Target Class | Tyrosine Kinases (VEGFR, PDGFR) | Angiogenesis and cell proliferation inhibition. |

| Secondary Target | SSAO / VAP-1 | Inflammation and oxidative stress modulation. |

| Binding Mode | ATP-Competitive (Type I) | Reversible inhibition; high selectivity potential via C3-substitution. |

Therapeutic Implications & Derivatization

While the HCl salt itself is a research tool, its structural logic underpins major therapeutic classes:

-

Oncology: The scaffold is the precursor to Sunitinib (Sutent) and Nintedanib (Ofev). The 3-aminomethyl group is often modified via condensation with aldehydes to form 3-alkylidene oxindoles, stabilizing the active "Z" isomer which fits the ATP pocket.

-

Neurodegeneration: Derivatives targeting SSAO/VAP-1 are investigated for Alzheimer's and Parkinson's, as inhibiting SSAO reduces toxic aldehyde accumulation in the brain.

-

Fibrosis: VAP-1 inhibition prevents leukocyte trafficking, offering potential in liver and lung fibrosis models.

References

-

Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. Link

- Validates the oxindole scaffold mechanism in kinase inhibition.

-

Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide (SU11248): A Novel Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. Link

- Describes the structure-activity relationship (SAR) of the oxindole core in Sunitinib.

-

O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do." Neurotoxicology. Link

- Provides the mechanistic basis for primary amine interaction with SSAO/VAP-1.

-

Sahasrabuddhey, B., et al. (2007). "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis. Link

- Identifies the 3-aminomethyl-oxindole structure as a key intermediate/impurity in dopaminergic drug synthesis.

Sources

Introduction: The Oxindole Core as a Privileged Scaffold

An In-depth Technical Guide to the Discovery, History, and Synthesis of Indol-2-one Compounds

The indol-2-one, colloquially known as oxindole, is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrolidone ring.[1][2] This seemingly simple structure is a cornerstone of medicinal chemistry and natural product synthesis, earning it the designation of a "privileged scaffold." This term is reserved for molecular frameworks that can bind to a wide variety of biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery.[3] The journey of the indol-2-one core is a compelling narrative that mirrors the evolution of organic chemistry itself—from its discovery through the degradation of natural dyes to its rational construction via elegant named reactions and, finally, to its efficient and stereoselective synthesis using modern catalytic methods.

This guide provides a comprehensive exploration of the indol-2-one scaffold for researchers, scientists, and drug development professionals. It traces the historical arc of its discovery, delves into the mechanistic underpinnings of classical and modern synthetic methodologies, and highlights its profound impact on contemporary pharmacology. By understanding the causality behind different synthetic strategies and the structure-activity relationships that drive its biological function, researchers can better leverage this versatile core in the design of next-generation therapeutics.

Chapter 1: The Dawn of Discovery - From Natural Dyes to a Core Scaffold

The story of the indol-2-one begins not with its synthesis, but with its degradation from one of humanity's most historically significant dyes: indigo.

The Indigo Connection

The word "indole" itself is a portmanteau derived from "indigo" and "oleum," reflecting its origins.[4] In the mid-19th century, intensive chemical investigation of the vibrant blue indigo dye led to the isolation of several degradation products. Through the zinc dust distillation of oxindole, a key oxygenated derivative of indigo, Adolf von Baeyer first prepared the parent indole heterocycle in 1866.[4] This early work established the fundamental chemical relationship between indigo, oxindole (indol-2-one), and indole. The first rational synthesis of the parent indole scaffold was achieved shortly after by Baeyer and Adolph Emmerling in 1869.

The Baeyer-Emmerling Synthesis (1869)

The Baeyer-Emmerling synthesis was the first reported method to construct an indole ring from non-indole precursors, specifically by reacting ortho-nitrocinnamic acid with iron powder in a strongly basic solution. The causality of this reaction lies in a reductive cyclization sequence. The iron powder serves as a reducing agent, converting the nitro group to a nitroso group. This intermediate then undergoes an intramolecular condensation between the nitrogen and a carbon of the alkene chain, followed by decarboxylation to yield the indole. While this method primarily produces indoles, it laid the conceptual groundwork for subsequent syntheses targeting the related oxindole core.

Caption: Mechanism of the Baeyer-Emmerling Indole Synthesis.

Chapter 2: The Classical Era - Foundational Name Reactions for Oxindole Construction

Following its initial discovery, the late 19th and early 20th centuries saw the development of several robust "name reactions" that became the classical workhorses for synthesizing the oxindole core. These methods provided rational and reproducible access to the scaffold, enabling broader investigation into its properties.

The Hinsberg Oxindole Synthesis (1888)

Developed by Oscar Hinsberg, this method constructs the oxindole ring from a secondary arylamine and the bisulfite adduct of glyoxal.[5][6][7] The reaction proceeds via the formation of a glyoxylic acid anilide, which then undergoes an intramolecular cyclization upon heating, driven by the elimination of water. This approach was significant as it offered a direct route to the oxindole core from readily available starting materials.[5][8]

Caption: Key transformations in the Hinsberg Oxindole Synthesis.

The Stollé Synthesis (1914)

Reported by Robert Stollé in 1914, this is a powerful and widely used two-step procedure for preparing oxindoles.[9] The synthesis begins with the acylation of an aniline with an α-chloroacetyl chloride or a related derivative, forming an α-chloroacetanilide intermediate.[9][10] The critical second step is an intramolecular Friedel-Crafts reaction, typically promoted by a strong Lewis acid like aluminum chloride, which catalyzes the cyclization to form the five-membered ring of the oxindole.[10][11] The reliability and broad substrate scope of the Stollé synthesis cemented its place as a fundamental tool in heterocyclic chemistry.

Table 1: Comparison of Classical Oxindole Syntheses

| Synthesis Name | Year | Key Reactants | Key Conditions | Advantages | Limitations |

| Hinsberg | 1888 | Secondary arylamine, Glyoxal bisulfite adduct[5] | Thermal cyclization | Direct, uses simple precursors | Can require harsh heating, limited substitution patterns |

| Stollé | 1914 | Aniline, α-Haloacid chloride[10] | Lewis acid (e.g., AlCl₃) catalysis | High yields, versatile, good for substituted anilines | Requires stoichiometric strong Lewis acid, sensitive functional groups may not be tolerated |

| Nenitzescu | 1929 | Benzoquinone, β-Aminocrotonic ester[12] | Acid-catalyzed | Direct route to 5-hydroxyindoles/oxindoles | Primarily for electron-rich systems, regioselectivity can be an issue |

Chapter 3: The Modern Renaissance - Catalysis and Efficiency in Oxindole Synthesis

While classical methods are robust, they often require harsh conditions and stoichiometric reagents, limiting their compatibility with complex molecules. The modern era of oxindole synthesis has been defined by the pursuit of efficiency, selectivity, and functional group tolerance, largely driven by advances in transition-metal catalysis.

The Rise of Transition Metals: Palladium-Catalyzed Intramolecular α-Arylation

A paradigm shift in oxindole synthesis came with the application of palladium-catalyzed cross-coupling reactions. Specifically, the intramolecular α-arylation of anilides provides a powerful and mild route to the oxindole core.[1][13] This strategy involves preparing an acyclic N-aryl-α-haloamide precursor. In the presence of a palladium catalyst, a suitable ligand (often an N-heterocyclic carbene or a phosphine), and a base, an intramolecular Heck-type cyclization occurs to form the C3-C3a bond of the oxindole.[1] This catalytic approach offers exceptional functional group tolerance and has been adapted for asymmetric synthesis, providing access to chiral oxindoles.[13]

Caption: General workflow for modern Palladium-catalyzed oxindole synthesis.

The Green Imperative: Modern Eco-Friendly Methodologies

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable routes to oxindoles. These include catalyst-free methods that proceed in water, one-pot multicomponent reactions that increase efficiency by combining several steps, and the use of recyclable catalysts.[14] For example, efficient protocols for synthesizing 3-substituted-3-hydroxyoxindoles have been developed via the Vinylogous Henry reaction using only water as the reaction medium, avoiding the need for any catalyst.[14] These approaches not only reduce environmental impact but also often simplify workup procedures.

Chapter 4: The Indol-2-one Scaffold in Drug Discovery

The true significance of the indol-2-one scaffold lies in its remarkable biological activity. Its rigid, planar structure, combined with the hydrogen bond donor (N-H) and acceptor (C=O) functionalities, allows it to fit into and interact with a multitude of enzyme active sites and protein receptors.

Mechanism of Action: Targeting Protein Kinases

One of the most successful applications of the indol-2-one core is in the development of protein kinase inhibitors.[3] Protein kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many cancers. Indol-2-one derivatives have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation event that drives oncogenic signaling. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for renal cell carcinoma, is a prominent example of an indol-2-one-based drug.

Caption: Simplified pathway of Tyrosine Kinase inhibition by an indol-2-one drug.

Broad Therapeutic Applications

The utility of the indol-2-one scaffold extends far beyond oncology. Its derivatives have been developed and investigated for a wide range of therapeutic purposes.

Table 2: Selected Indol-2-one Derivatives in Drug Discovery

| Compound Class / Example | Target / Mechanism | Therapeutic Area | Status / Significance |

| Sunitinib | Multi-targeted Receptor Tyrosine Kinase Inhibitor | Oncology (e.g., Renal Cell Carcinoma) | Approved Drug.[3] |

| Ropinirole | Dopamine Receptor Agonist | Neurology (Parkinson's Disease, RLS) | Approved Drug.[15] |

| Tenidap | COX/5-LOX Inhibitor | Anti-inflammatory | Investigated for arthritis.[16] |

| BRD4 Inhibitors | Bromodomain and Extra-Terminal (BET) protein inhibitor | Oncology (Leukemia) | Preclinical/Clinical Development.[17] |

| HIV Integrase Inhibitors | HIV-1 Integrase Strand Transfer Inhibition | Antiviral (HIV) | Research and development.[18][19] |

Chapter 5: Experimental Protocols in Practice

To provide a practical context, this section details a representative classical and a modern synthesis protocol. The causality behind each step is explained to align with a Senior Application Scientist's perspective.

Detailed Protocol: The Stollé Synthesis of 5-Chloro-1,3-dihydro-2H-indol-2-one

This protocol illustrates the robust, two-step Stollé synthesis.

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. Cooling the reaction mitigates the exothermic nature of the acylation, preventing side reactions.

-

-

Addition: Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution over 30 minutes. A precipitate will form.

-

Causality: Dropwise addition maintains temperature control. A slight excess of the acylating agent ensures complete consumption of the starting aniline.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Causality: Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

-

-

Workup: Filter the reaction mixture to collect the solid precipitate. Wash the solid with cold dichloromethane (2 x 20 mL) and dry under vacuum. The product, 2-chloro-N-(4-chlorophenyl)acetamide, is typically obtained in high purity and yield.

-

Causality: The product is poorly soluble in dichloromethane and precipitates out, making purification by simple filtration highly effective.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (26.7 g, 0.2 mol).

-

Causality: AlCl₃ is a powerful Lewis acid required to catalyze the intramolecular electrophilic aromatic substitution. It is extremely hygroscopic, so a nitrogen atmosphere is essential. A mechanical stirrer is necessary to agitate the resulting thick slurry.

-

-

Addition: Carefully add the 2-chloro-N-(4-chlorophenyl)acetamide (20.4 g, 0.1 mol) portion-wise to the AlCl₃ over 15 minutes. The mixture will become a thick, stirrable paste.

-

Causality: Portion-wise addition helps control the initial exotherm.

-

-

Reaction: Heat the mixture to 160 °C in a sand bath for 2 hours. The mixture will darken and evolve HCl gas (ensure proper ventilation/scrubbing).

-

Causality: High thermal energy is required to overcome the activation energy for the intramolecular Friedel-Crafts cyclization.

-

-

Workup: Cool the reaction mixture to room temperature, then carefully quench by slowly adding crushed ice (~100 g) followed by 100 mL of concentrated HCl. This is a highly exothermic process.

-

Causality: The ice and acid hydrolyze the aluminum complexes formed during the reaction, liberating the oxindole product. This quench must be done slowly and with vigorous cooling and stirring.

-

-

Isolation: The solid product will precipitate from the acidic aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid to yield 5-chloro-1,3-dihydro-2H-indol-2-one.

-

Causality: The product is insoluble in the acidic aqueous medium. Washing removes residual acid and inorganic salts.

-

Conclusion

From its serendipitous discovery as a byproduct of indigo degradation to its current status as a privileged scaffold in drug discovery, the indol-2-one has had a remarkable chemical history. The classical syntheses of Hinsberg and Stollé provided the foundational access required for initial exploration, while modern transition-metal-catalyzed methods have delivered the efficiency, precision, and functional group tolerance necessary for the synthesis of complex, biologically active molecules. The continued success of indol-2-one derivatives in treating a wide array of human diseases, from cancer to neurological disorders, ensures that this versatile core will remain an object of intense scientific inquiry and a source of therapeutic innovation for years to come.

References

- Stollé synthesis - Wikipedia.

- Stollé Synthesis - SynArchive.

- Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development - Dakenchem.

- Hinsberg oxindole synthesis - Wikipedia.

- Baeyer–Emmerling indole synthesis - Wikipedia.

- Hinsberg oxindole synthesis - Wikiwand.

- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv

- Oxindole as starting material in organic synthesis - ResearchG

- Nenitzescu Indole Synthesis - Organic Chemistry Portal.

- Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed.

- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm

- Nenitzescu indole synthesis - Wikipedia.

- Synthesis of Oxindoles, Spirooxindoles, and - Semantic Scholar.

- Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents - Future Medicinal Chemistry.

- ヒンスバーグ オキシインドール合成 Hinsberg Oxindole Synthesis - Chem-St

- New synthetic route to oxindoles - analytica-world.com.

- Stollé synthesis - chemeurope.com.

- Nenitzescu Indole Synthesis - SynArchive.

- On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis - MDPI.

- Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC.

- Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives - University of Sri Jayewardenepura.

- Atroposelective Nenitzescu Indole Synthesis - RWTH Public

- Hinsberg Oxindole Synthesis - Chem-Station Intern

- Recent advances in the Nenitzescu indole synthesis (1990–2019) - CORE.

- Indoles – New Reactions and Synthesis - The University of Manchester.

- 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed.

- Hinsberg oxindole synthesis - Wikid

- Baeyer–Emmerling indole synthesis - Wikid

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.

- On the Baeyer-Emmerling Synthesis of Indigo - Semantic Scholar.

- Oxindole - Wikipedia.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.

- Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. Oxindole - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Hinsberg oxindole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hinsberg oxindole synthesis - Wikiwand [wikiwand.com]

- 7. Hinsberg Oxindole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. ヒンスバーグ オキシインドール合成 Hinsberg Oxindole Synthesis | Chem-Station (ケムステ) [chem-station.com]

- 9. synarchive.com [synarchive.com]

- 10. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 11. Stollé_synthesis [chemeurope.com]

- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 13. New synthetic route to oxindoles [analytica-world.com]

- 14. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride. The 1,3-dihydro-indol-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The addition of an aminomethyl group at the 3-position introduces a key functional handle for further chemical modification and biological interaction.

It is important to note that while this guide is constructed with the highest degree of scientific integrity, publicly available, experimentally-derived spectroscopic data for this specific hydrochloride salt is limited. Therefore, the spectral assignments and interpretations presented herein are based on a thorough analysis of the known spectroscopic properties of the 1,3-dihydro-indol-2-one scaffold and closely related derivatives.[3][4] This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, providing a strong foundation for experimental design and data interpretation.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride consists of a bicyclic oxindole core with a protonated aminomethyl substituent at the chiral C3 position. The presence of aromatic and amide functionalities, along with the aliphatic side chain, gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions. The hydrochloride salt form will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (4 protons) | 6.8 - 7.5 | m | The four protons on the benzene ring will appear as a complex multiplet. |

| NH (amide) | 10.0 - 11.0 | br s | The amide proton is typically deshielded and may exhibit broadness due to quadrupole effects and exchange. |

| C3-H | 3.6 - 4.0 | t or dd | This methine proton is coupled to the diastereotopic protons of the adjacent methylene group. |

| CH₂ (aminomethyl) | 3.0 - 3.5 | m | These methylene protons are diastereotopic and will appear as a multiplet due to coupling with the C3-H and the NH₃⁺ protons. |

| NH₃⁺ | 8.0 - 9.0 | br s | The protons of the ammonium group will be significantly deshielded and will likely appear as a broad singlet due to exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as labile protons (NH, NH₃⁺) may exchange with deuterium in D₂O. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

Figure 3: Simplified proposed fragmentation in ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride. This guide offers a robust framework of expected spectral data and standardized protocols to aid researchers in their experimental work. While the presented data is predictive, it is grounded in the well-established principles of spectroscopy and the known characteristics of the oxindole scaffold. Experimental verification remains the gold standard, and it is hoped that this guide will facilitate the acquisition and interpretation of such data.

References

-

Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

-

1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

-

Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. [Link]

-

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. PubChem. [Link]

Sources

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2 H-indol-2-ones using an Eschenmoser coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

[1][2][3]

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (CAS: 1187931-73-2 ) represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Belonging to the class of 3-substituted oxindoles, this compound serves as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogues of FDA-approved therapeutics such as Sunitinib and Nintedanib. Its structural core—the oxindole (indolin-2-one) moiety—mimics the purine ring of ATP, allowing it to function as an effective hinge-binder within the ATP-binding pocket of protein kinases. The 3-aminomethyl side chain provides a versatile "warhead" vector for further chemical diversification, enabling the attachment of solubilizing groups or specific pharmacophores to modulate selectivity profiles.

This guide details the physicochemical identity, validated synthetic protocols, and quality control parameters required for the high-fidelity utilization of this scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[1][4][5]

The compound is an off-white to pale yellow solid, typically supplied as the hydrochloride salt to ensure stability against oxidation at the C3 position.

Table 1: Core Chemical Data

| Parameter | Specification |

| Chemical Name | 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |

| CAS Number | 1187931-73-2 (HCl Salt) / 412332-18-4 (Free Base) |

| Molecular Formula | C₉H₁₀N₂O[1][2][3][4][5] · HCl |

| Molecular Weight | 198.65 g/mol (Salt) / 162.19 g/mol (Base) |

| MDL Number | MFCD07781062 |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in Hexane, Et₂O |

| Melting Point | >250 °C (dec) |

| pKa (Calc) | ~9.2 (Primary amine), ~13.5 (Lactam NH) |

| Storage | Hygroscopic.[6] Store at -20°C under inert atmosphere (Ar/N₂). |

Medicinal Chemistry Utility: The "Hinge Binder" Concept

The oxindole core is a "privileged structure" because it possesses hydrogen bond donor (NH) and acceptor (C=O) motifs that are geometrically complementary to the backbone residues of the kinase hinge region.

Mechanism of Action

In the context of kinase inhibition:

-

Hinge Binding: The lactam NH (position 1) and carbonyl (position 2) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

-

Vector Extension: The 3-position is the only vector that points towards the solvent-accessible region or the ribose-binding pocket, depending on the substitution pattern.

-

Linker Utility: The aminomethyl group at C3 acts as a nucleophilic handle. It allows for amide coupling, reductive amination, or sulfonylation to attach "tail" moieties that interact with the DFG-motif or improve pharmacokinetic properties (solubility/permeability).

Figure 1: Pharmacophore model illustrating the role of the 3-aminomethyl-oxindole scaffold in kinase inhibitor design.[3][5][7][8]

Validated Synthetic Protocol

The most robust synthesis of 3-aminomethyl-oxindole proceeds via the Henry Reaction (Nitroaldol) followed by reduction. This route avoids the use of highly toxic cyanides and allows for the isolation of stable intermediates.

Reaction Scheme Overview

-

Condensation: Isatin + Nitromethane → 3-Hydroxy-3-(nitromethyl)oxindole.

-

Dehydration: 3-Hydroxy-3-(nitromethyl)oxindole → 3-(Nitromethylene)oxindole.

-

Reduction: 3-(Nitromethylene)oxindole → 3-(Aminomethyl)oxindole.

Figure 2: Step-wise synthetic pathway from Isatin to 3-Aminomethyl-oxindole HCl.

Detailed Methodology

Step 1: Synthesis of 3-(Nitromethylene)oxindole

Note: This step combines the Henry reaction and dehydration.

-

Reagents: Isatin (10.0 g, 68 mmol), Nitromethane (60 mL), Piperidine (0.5 mL).

-

Procedure:

-

Suspend isatin in nitromethane in a round-bottom flask equipped with a reflux condenser.

-

Add piperidine (catalyst).

-

Heat to reflux (approx. 100°C) for 4–6 hours. The red suspension will darken.

-

Monitor by TLC (50% EtOAc/Hexane). Disappearance of isatin (Rf ~0.5) indicates completion.

-

Cool to room temperature. The product, 3-(nitromethylene)oxindole , precipitates as a bright yellow/orange solid.

-

Filter the solid and wash with cold methanol (2 x 20 mL).

-

Yield: ~85-90%. Mp: 205-208°C.

-

Step 2: Catalytic Hydrogenation to 3-Aminomethyl-oxindole HCl

Critical: The use of HCl during hydrogenation prevents the formation of secondary amines (dimerization) and stabilizes the product.

-

Reagents: 3-(Nitromethylene)oxindole (5.0 g, 26.3 mmol), 10% Pd/C (0.5 g), Methanol (100 mL), Conc. HCl (3.0 mL).

-

Procedure:

-

In a Parr hydrogenation bottle, suspend the nitro-alkene in Methanol.

-

Cautiously add the Pd/C catalyst under a nitrogen stream (pyrophoric hazard).

-

Add concentrated HCl (creates the hydrochloride salt in situ).

-

Hydrogenate at 40–50 psi H₂ at room temperature for 12 hours.

-

Workup: Filter the catalyst through a pad of Celite. Caution: Do not let the catalyst dry out completely (fire hazard).

-

Concentrate the filtrate under reduced pressure to approx. 10 mL volume.

-

Add Diethyl Ether (50 mL) to precipitate the hydrochloride salt.

-

Filter the white/off-white solid and dry under vacuum over P₂O₅.

-

Yield: ~75-80%.[7]

-

Quality Control & Analytical Validation

To ensure the integrity of the scaffold for biological assays, the following QC parameters must be met.

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Acceptance Criteria: >95% Area Under Curve (AUC).

NMR Characterization (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 10.6 (s, 1H, Lactam NH).

-

δ 8.1 (br s, 3H, NH₃⁺).

-

δ 7.4–6.9 (m, 4H, Aromatic protons).

-

δ 3.6–3.4 (m, 1H, C3-H).

-

δ 3.2–3.0 (m, 2H, -CH₂-N).

-

-

Interpretation: The presence of the broad ammonium singlet at 8.1 ppm confirms the salt formation. The integration of the methylene protons (3.0–3.2 ppm) relative to the aromatic ring validates the reduction of the double bond.

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye). The free base may be sensitive to oxidation (turning pink/red upon air exposure).

-

Storage: Keep in a tightly sealed vial with desiccant at -20°C.

-

Reconstitution: Prepare stock solutions in DMSO or Water immediately prior to use. Do not store aqueous solutions for >24 hours at room temperature due to potential hydrolysis or oxidation of the indole core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56820070, 3-(Aminomethyl)indolin-2-one. Retrieved from [Link]

-

Beilstein Institut (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry (2025). Iron-Catalyzed C-C and C-N Bond-Forming Tandem Amidation Offering Access to 3-Amino-3-Aminomethyl-2-Oxindole Frameworks. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-(Aminomethyl)cyclohexanamine | CAS#:40015-92-7 | Chemsrc [chemsrc.com]

- 4. PubChemLite - 3-amino-1,3-dihydro-2h-indol-2-one hydrochloride (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 8. Compound 3-({[3-(diethylamino)propyl]amino}methylidene)-1,3-dihydro-2H-indol-2-one... [chemdiv.com]

Solubility and stability of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Technical Whitepaper: Solubility and Stability Profile of 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (CAS: 1187931-73-2), often referred to as 3-(Aminomethyl)oxindole HCl , is a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and neuroprotective agents. Its structural core—an oxindole fused with a primary alkyl amine—presents unique solubility and stability challenges that differ from simple indole derivatives.[1]

This guide provides a rigorous technical framework for handling this compound. While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the C3-position of the oxindole ring remains a "soft spot" for oxidative degradation.[1] This document outlines the specific solubility parameters, degradation mechanisms, and validated protocols for maintaining compound integrity during drug development workflows.

Physicochemical Identity

| Parameter | Specification |

| IUPAC Name | 3-(aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |

| Common Name | 3-(Aminomethyl)oxindole HCl |

| CAS Number | 1187931-73-2 |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| Appearance | White to off-white hygroscopic solid |

| pKa (Calc.) | ~8.5 (Amine), ~13.5 (Amide N-H) |

Solubility Profile

The hydrochloride salt converts the lipophilic oxindole core into a polar, ionic species.[1] However, the aromatic backbone limits solubility in non-polar organic solvents.[1]

Solvent Compatibility Table

Note: Values below are based on structural class behavior for 3-substituted oxindole salts. Empirical determination is required for batch-specific certification.

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application |

| Water (Milli-Q) | High | > 50 mg/mL | Stock solution for aqueous assays. |

| DMSO | High | > 100 mg/mL | Cryostorage stocks; cellular assays.[1] |

| Methanol/Ethanol | Moderate | 10–25 mg/mL | Intermediate dilutions.[1] |

| DCM/Chloroform | Low | < 1 mg/mL | Not recommended.[1] |

| PBS (pH 7.4) | Moderate | ~10–20 mg/mL | Biological buffers (Salting-out effect may occur).[1] |

Dissolution Protocol (Self-Validating)

To ensure reproducibility, follow this "Dissolution Loop" workflow. This prevents "crashing out" when moving from organic stocks to aqueous buffers.[1]

Caption: Logical workflow for preparing stable stock solutions, minimizing precipitation risks.

Stability Assessment

The stability of 3-aminomethyl-1,3-dihydro-indol-2-one HCl is governed by two primary reactivity vectors:

-

C3-Oxidation: The carbon at position 3 (benzylic and α-carbonyl) is susceptible to auto-oxidation, especially in basic pH or under UV light.[1]

-

Hygroscopicity: As an HCl salt, the compound will absorb atmospheric moisture, leading to hydrolysis risks or physical clumping.[1]

Degradation Pathways

The primary degradation product is often the 3-hydroxy derivative (dioxindole) or oxidative dimerization products.[1]

Caption: Primary oxidative degradation pathways at the C3 position of the oxindole core.

Stability Data & Storage Matrix

| Condition | Stability Prediction | Recommendation |

| Solid (-20°C, Desiccated) | > 2 Years | Optimal storage. Keep vial tightly sealed. |

| Solid (RT, Ambient Air) | < 1 Month | Hygroscopic.[1] May turn yellow (oxidation).[1] |

| Solution (DMSO, -20°C) | 6 Months | Stable.[1] Avoid repeated freeze-thaw cycles.[1] |

| Solution (Water, 4°C) | < 24 Hours | Hydrolysis/Oxidation risk.[1] Prepare fresh. |

| Solution (pH > 8) | < 1 Hour | Rapid oxidation at C3; free base precipitation.[1] |

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to certify the exact solubility for a specific batch.

-

Preparation: Add excess solid (~20 mg) to 0.5 mL of solvent (Water or PBS) in a microcentrifuge tube.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Dilute the supernatant 1:100 in mobile phase.[1]

-

Analyze via HPLC-UV (Detection: 254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: Forced Degradation Stress Test

Use to validate assay windows.

-

Oxidative Stress: Incubate 1 mg/mL solution with 0.1% H₂O₂ for 2 hours.[1] Analyze for the emergence of the "Isatin" peak (usually elutes earlier on C18).[1]

-

pH Stress: Incubate in 0.1 M NaOH for 1 hour. Neutralize and analyze. (Expect rapid degradation).[1]

Handling & Safety (E-E-A-T)

-

Hygroscopic Warning: The HCl salt is prone to absorbing water.[1] Always equilibrate the vial to room temperature before opening to prevent condensation inside the bottle.[1]

-

Inert Atmosphere: For long-term storage of opened vials, backfill with Argon or Nitrogen.[1]

-

Light Sensitivity: Oxindoles are photosensitive.[1] Perform all weighing and solution preparation under amber light or in amber glassware.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56773720, 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[1] Synthesis and Stability of 3-Substituted Oxindoles. Retrieved from [Link]

Sources

Technical Profile: 3-Aminomethyl-1,3-dihydro-indol-2-one Hydrochloride

Executive Summary

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride (also known as 3-(Aminomethyl)oxindole HCl) is a critical heterocyclic building block in medicinal chemistry. Belonging to the "privileged" oxindole scaffold family, it serves as a primary intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib.

Unlike its parent compound oxindole, the presence of the C3-aminomethyl arm provides a flexible nucleophilic handle, allowing for the construction of spiro-fused rings or the attachment of peptidomimetic chains without disrupting the hydrogen-bonding capability of the lactam core. This guide provides the definitive physicochemical data, synthetic pathways, and handling protocols required for high-integrity research.

Physicochemical Profile

Molecular Identity & Weight

Precision in stoichiometry is vital when using this compound as a reagent. Researchers must distinguish between the 3-amino derivative (direct amine attachment) and the 3-aminomethyl derivative (methylene spacer), as they have significantly different reactivities and weights.

| Property | Specification |

| IUPAC Name | 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |

| Common Name | 3-(Aminomethyl)oxindole HCl |

| CAS (Free Base) | 412332-18-4 (Reference for parent amine) |

| Chemical Formula | C |

| Molecular Weight | 198.65 g/mol |

| Free Base MW | 162.19 g/mol |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |

Structural Analysis

The molecule consists of a benzene ring fused to a pyrrolidone ring (oxindole core). The C3 position is chiral in substituted derivatives but racemic in this primary amine form due to facile tautomerization and low inversion barriers unless constrained. The hydrochloride salt stabilizes the primary amine, preventing oxidative degradation and dimerization (formation of imines) common to free-base oxindoles.

Synthetic Utility & Causality

The 3-aminomethyl moiety transforms the rigid oxindole into a versatile "warhead" carrier. In drug discovery, this specific linker length (one methylene unit) is often optimal for positioning the amine to interact with aspartate or glutamate residues in kinase ATP-binding pockets.

Synthesis Pathway

The most robust synthesis involves the reduction of 3-cyanooxindole or the reductive amination of 3-formyloxindole. The nitrile reduction is preferred for scale-up due to atom economy.

Figure 1: Standard synthetic route from Isatin precursors to the stabilized hydrochloride salt.

Experimental Protocols

Protocol: Free Base Liberation

Context: While the HCl salt is stable for storage, most nucleophilic substitution reactions (e.g., amide coupling) require the free amine. In situ neutralization is possible, but isolation is recommended for sensitive couplings.

Reagents:

-

3-Aminomethyl-1,3-dihydro-indol-2-one HCl (1.0 eq)

-

Saturated NaHCO

solution -

Ethyl Acetate (EtOAc) or 2-MeTHF

-

Brine

Methodology:

-

Dissolution: Dissolve 500 mg of the HCl salt in 10 mL of water. The solution should be clear and slightly acidic (pH ~4-5).

-

Neutralization: Slowly add saturated NaHCO

while stirring until pH reaches 8-9. Observation: The solution may become cloudy as the free base precipitates or oils out. -

Extraction: Extract immediately with EtOAc (3 x 15 mL). Causality: Immediate extraction prevents the formation of side products via oxidative coupling.

-

Drying: Wash combined organics with brine, dry over anhydrous Na

SO -

Storage: Use immediately. The free base is prone to oxidation (turning brown) upon air exposure.

Protocol: Quality Control (HPLC)

Context: Amine salts can retain inorganic salts or solvent residues. This method separates the oxindole core from common impurities like isatin (starting material).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

-

Expected Retention: The amine will elute early due to polarity; isatin impurities elute later.

Application Logic: Kinase Inhibitor Design

In the context of fragment-based drug design (FBDD), this molecule is a "privileged fragment." The graph below illustrates the decision logic when incorporating this fragment into a kinase inhibitor scaffold.

Figure 2: Decision tree for utilizing the 3-aminomethyl scaffold in Structure-Activity Relationship (SAR) studies.

Storage and Safety

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C. Moisture absorption alters the effective molecular weight, leading to stoichiometric errors in synthesis.

-

Stability: Stable as a solid salt for >1 year if kept dry. In solution (water/DMSO), use within 24 hours.

-

Safety: Irritant. The free amine is a potential skin sensitizer. Handle in a fume hood.

References

-

PubChem. (n.d.). Compound Summary: Oxindole Derivatives. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3-substituted oxindoles. Retrieved from [Link]

Sources

Methodological & Application

Strategic Deployment of Indol-2-one Scaffolds in Oncology: From Synthesis to Target Profiling

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the indol-2-one (oxindole) core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. In oncology, this scaffold is the structural anchor for blockbuster drugs like Sunitinib (Sutent) and Nintedanib (Ofev) .

This guide moves beyond basic literature reviews to provide a practical, laboratory-centric roadmap for utilizing indol-2-ones. It focuses on their primary utility as Tyrosine Kinase Inhibitors (TKIs) and their emerging role as Tubulin Polymerization Inhibitors .

Key Applications

-

Multi-Target Kinase Inhibition: Targeting the ATP-binding pocket of VEGFR, PDGFR, and FGFR to block angiogenesis.

-

Mitotic Arrest: Destabilizing microtubule dynamics to induce G2/M cell cycle arrest.

-

Library Generation: Rapid diversification via C3-position modification.

Mechanism of Action & Rationale

Understanding the causality of the interaction is prerequisite to experimental design.

ATP-Competitive Kinase Inhibition

Indol-2-ones function primarily as Type I inhibitors. They bind to the active conformation (DFG-in) of the kinase domain.

-

The Hinge Binder: The amide (NH-CO) lactam functionality at the core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

-

The Specificity Pocket: Substituents at the C3 position (often introduced via Knoevenagel condensation) project into the solvent-accessible region or the hydrophobic back pocket, dictating selectivity between kinases (e.g., VEGFR vs. CDK).

Visualization of Signaling Blockade

The following diagram illustrates the interruption of angiogenic signaling by Indol-2-one derivatives.

Figure 1: Mechanism of Action. Indol-2-ones competitively displace ATP, preventing autophosphorylation and halting the angiogenic cascade.

Chemical Synthesis: The C3-Functionalization Protocol

The most robust method for generating indol-2-one libraries is the Knoevenagel Condensation . This reaction couples the oxindole core with an aldehyde/ketone.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Why this method? Traditional reflux takes hours. Microwave irradiation reduces reaction time to minutes and improves yield by preventing thermal degradation of sensitive aldehyde substituents.

Materials:

-

Oxindole derivative (1.0 eq)

-

Substituted Aldehyde (1.1 eq)

-

Piperidine (0.1 eq, Catalyst)

-

Ethanol (Solvent)

-

Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the oxindole (e.g., 5-fluorooxindole) and 1.1 mmol of the target aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde) in 3 mL of Ethanol.

-

Catalysis: Add 10 µL of Piperidine. Note: Piperidine acts as a base to deprotonate the C3 position, forming the enolate nucleophile.

-

Reaction: Seal the vial. Irradiate at 80°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

-

Work-up (Self-Validating Step): Cool to room temperature. The product should precipitate as a solid due to the formation of the conjugated system (decreasing solubility).

-

Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble. Check TLC (Hexane:EtOAc 3:1).

-

-

Purification: Filter the precipitate. Wash with cold ethanol (

) to remove unreacted aldehyde and catalyst. Recrystallize from EtOH/DMF if purity is

Figure 2: Synthetic pathway for C3-functionalization via Knoevenagel condensation.

Biological Profiling Protocols

Once synthesized, the library must be validated. We prioritize Enzymatic Kinase Assays (Target Engagement) over simple cytotoxicity assays to prove the mechanism.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro)

Why this method? It measures ADP formation (direct product of kinase activity) rather than consuming ATP. It is less prone to interference from fluorescent compounds (like many indole derivatives) compared to FRET assays.

Reagents:

-

Recombinant Kinase (e.g., VEGFR2, PDGFR

) -

Substrate (Poly [Glu:Tyr] 4:1)

-

Ultra-Pure ATP

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

-

Compound Dilution: Prepare a 10-point dose-response curve of the Indol-2-one derivative in DMSO. Final DMSO concentration in the well must be

to avoid enzyme denaturation. -

Enzyme Reaction:

-

Add 2 µL of Kinase (0.2 ng/µL) to a 384-well white plate.

-

Add 1 µL of Compound. Incubate 10 mins at RT.

-

Add 2 µL of ATP/Substrate mix.

-

Incubate for 60 mins at RT.

-

-

ADP Generation (Stop Step): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins. This stops the kinase reaction and depletes remaining ATP.

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 mins. This converts the generated ADP back to ATP, which drives a luciferase reaction.

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Data Analysis: Calculate % Inhibition:

Fit data to a sigmoidal dose-response equation to determine

Protocol C: Tubulin Polymerization Assay (Secondary Mechanism)

Many Indol-2-ones (especially those with bulky C3 substituents) act as Tubulin Polymerization Inhibitors (TPIs).

Methodology:

-

Use >99% pure tubulin from bovine brain (

in PEM buffer). -

Add GTP (1 mM) and the test compound (10 µM) at 4°C.

-

Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

-

Metric: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation:

-

Normal Polymerization: Sigmoidal increase in turbidity.

-

Inhibition: Flat line or reduced slope (indicates destabilization).

-

Data Interpretation & SAR Trends

When analyzing your data, look for these established Structure-Activity Relationships (SAR):

| Structural Feature | Effect on Activity | Mechanistic Insight |

| C5-Fluoro/Chloro | Increases Potency | Halogens fill a hydrophobic pocket in the kinase active site and improve metabolic stability. |

| NH (Position 1) | Essential (Usually) | Required for H-bonding with the kinase hinge region backbone. Alkylation here often kills kinase activity. |

| C3-Pyrrole | VEGFR Selectivity | The pyrrole moiety (as in Sunitinib) aligns perfectly with the ATP-binding cleft of VEGFR2. |

| C3-Aryl (Bulky) | Tubulin Targeting | Large, bulky aryl groups at C3 often shift the mechanism from Kinase inhibition to Tubulin inhibition (Colchicine site). |

References

-

Sunitinib Mechanism: Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research. Link

-

Indol-2-one Synthesis: Kline, T., et al. (2008). "Synthesis of 3-substituted indolin-2-ones as potent inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry. Link

-

Tubulin Inhibition: Patil, S. A., et al. (2012).[1] "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents."[1][2][3][4][5] Future Medicinal Chemistry. Link

-

Kinase Assay Protocols: Ma, H., et al. (2008). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link

-

Nintedanib Profile: Roth, G. J., et al. (2015).[6] "Nintedanib: From Discovery to the Clinic."[6] Journal of Medicinal Chemistry. Link

Sources

- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. growingscience.com [growingscience.com]

Application Notes and Protocols for the Preclinical Evaluation of Indol-2-One Derivatives

Abstract

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory applications.[1][2] This guide provides a comprehensive framework for the preclinical experimental design and evaluation of novel indol-2-one derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a tiered screening approach, from initial in vitro cytotoxicity and mechanistic assays to early-stage ADME-Tox profiling and in vivo efficacy studies. The causality behind experimental choices is emphasized to ensure the generation of robust and translatable data.

Introduction: The Therapeutic Promise of Indol-2-Ones

Indol-2-one, also known as oxindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its versatile biological activities.[3][4] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases like cancer.[5][6][7] The structural versatility of the indol-2-one core allows for fine-tuning of its pharmacological properties, leading to the development of selective and multi-targeted agents.[5][8] This document outlines a systematic approach to characterize the biological activity and drug-like properties of newly synthesized indol-2-one derivatives.

Initial Compound Characterization and Management

Prior to biological evaluation, a thorough characterization of the synthesized indol-2-one derivatives is paramount. This ensures the purity, identity, and stability of the test compounds, which are critical for the reliability and reproducibility of subsequent assays.

Protocol 2.1: Physicochemical Characterization

-

Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological screening.

-

Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[9][10][11][12]

-

Solubility Determination: Assess the aqueous solubility of the compounds in physiologically relevant buffers (e.g., Phosphate-Buffered Saline, PBS) at different pH values. This can be performed using methods like turbidimetric solubility assays.[13] Poor solubility can affect the accuracy of in vitro assays.

-

Compound Storage and Handling: Dissolve compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Store these stocks at -20°C or -80°C to prevent degradation. Minimize freeze-thaw cycles.

In Vitro Efficacy and Mechanistic Studies: A Tiered Approach

A hierarchical screening cascade is the most efficient method to identify promising lead compounds. This approach starts with broad cytotoxicity screening, followed by more specific target-based and cell-based assays to elucidate the mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the indol-2-one derivatives against a panel of relevant human cancer cell lines. This provides a first indication of their potential as anticancer agents and helps in determining the appropriate concentration range for subsequent assays.

Protocol 3.1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

-

Cell Seeding: Seed cancer cells (e.g., HT-29 for colon cancer, H460 for lung cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

-

Compound Treatment: Prepare serial dilutions of the indol-2-one derivatives in cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

| Parameter | Description | Typical Values |

| Cell Lines | Human cancer cell lines relevant to the therapeutic target. | HT-29, H460, MDA-MB-231, A549, MCF-7[1][14] |

| Seeding Density | Optimized for logarithmic growth during the assay period. | 5,000 - 10,000 cells/well |

| Incubation Time | Sufficient to observe a significant effect on cell proliferation. | 48 - 72 hours |

| Concentration Range | Broad range to determine the full dose-response curve. | 0.01 µM to 100 µM |

Tier 2: Target-Based and Mechanistic Assays

Compounds exhibiting significant cytotoxicity are further investigated to identify their molecular targets and elucidate their mechanism of action. Given that many indol-2-ones are kinase inhibitors, enzymatic assays are a logical next step.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of indol-2-one derivatives against a specific protein kinase (e.g., VEGFR-2, PDGFR-β), which are common targets for this class of compounds.[7][8]

-

Reagents: Obtain the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Assay Setup: In a 96-well or 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

-